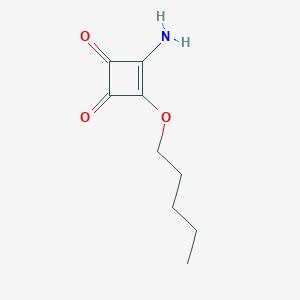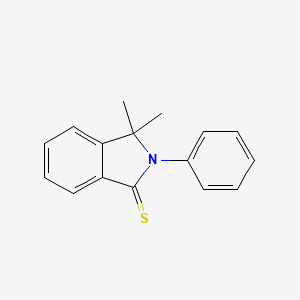
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is an organic compound with a unique structure that includes a thione group attached to an isoindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione typically involves the reaction of 2-phenyl-2,3-dihydro-1H-isoindole with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the introduction of the thione group into the isoindole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes or other proteins. The aromatic ring can also participate in π-π interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the thione group.
2,3-Dihydro-1,3-dimethyl-1H-benzimidazole: Another related compound with different substituents.
Uniqueness
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
141636-29-5 |
|---|---|
Fórmula molecular |
C16H15NS |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-phenylisoindole-1-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
PUPQCZUMRZDZDW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=S)N1C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
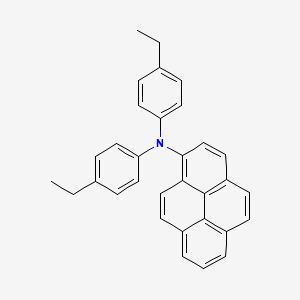
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

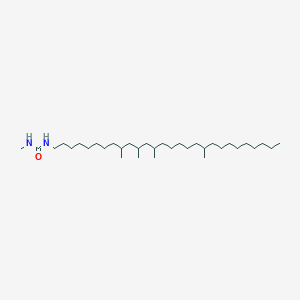
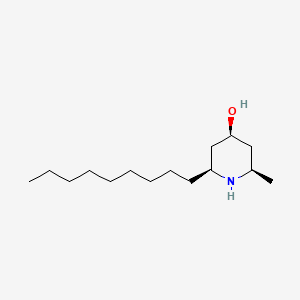
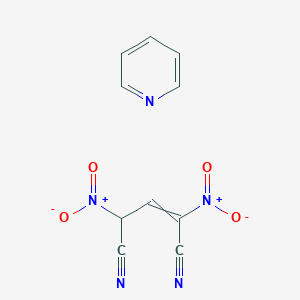
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

